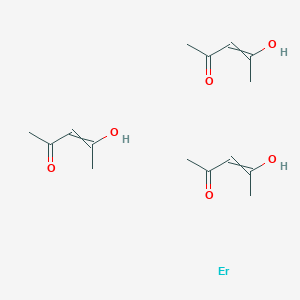
Erbium;4-hydroxypent-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Erbium;4-hydroxypent-3-en-2-one is a coordination compound where erbium is complexed with 4-hydroxypent-3-en-2-one. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of erbium;4-hydroxypent-3-en-2-one typically involves the reaction of erbium salts with 4-hydroxypent-3-en-2-one under controlled conditions. One common method is to dissolve erbium chloride in a solvent such as ethanol, followed by the addition of 4-hydroxypent-3-en-2-one. The mixture is then heated under reflux conditions to facilitate the formation of the complex .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Erbium;4-hydroxypent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of erbium.
Reduction: Reduction reactions can convert the compound to lower oxidation states.
Substitution: Ligand substitution reactions can occur, where the 4-hydroxypent-3-en-2-one ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce higher oxidation states of erbium complexes, while substitution reactions can yield a variety of erbium-ligand complexes .
Scientific Research Applications
Erbium;4-hydroxypent-3-en-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of erbium;4-hydroxypent-3-en-2-one involves its interaction with molecular targets through coordination chemistry. The compound can form stable complexes with various biomolecules, influencing their structure and function. The pathways involved include coordination to metal centers and interactions with functional groups on biomolecules .
Comparison with Similar Compounds
Similar Compounds
Erbium(III) acetylacetonate: Similar in structure but with acetylacetonate ligands instead of 4-hydroxypent-3-en-2-one.
Erbium(III) nitrate: Another erbium complex with different ligands and properties.
Uniqueness
Erbium;4-hydroxypent-3-en-2-one is unique due to the presence of the 4-hydroxypent-3-en-2-one ligand, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C15H24ErO6 |
|---|---|
Molecular Weight |
467.61 g/mol |
IUPAC Name |
erbium;4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/3C5H8O2.Er/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3; |
InChI Key |
MUXSKGOXFIMTKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Er] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















